molecular formula C15H9N3O B096605 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide CAS No. 18916-51-3

3-Phenyl-2-quinoxalinecarbonitrile 1-oxide

Cat. No. B096605
CAS RN: 18916-51-3
M. Wt: 247.25 g/mol
InChI Key: ONHOULUTDWZHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-quinoxalinecarbonitrile 1-oxide, also known as PQNO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PQNO is a derivative of quinoxaline that possesses a nitroso group (-NO) attached to the carbon atom of the cyano group (-CN). PQNO has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

3-Phenyl-2-quinoxalinecarbonitrile 1-oxide acts as a NO donor by releasing NO in the presence of reducing agents such as glutathione and ascorbic acid. The release of NO from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is pH-dependent, with higher pH leading to increased NO release. The mechanism of NO release from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reduction of the nitroso group to form NO and a nitroxide radical.

Biochemical And Physiological Effects

3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory, and neuroprotective effects. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-induced vasodilation is mediated by the release of NO, which activates the soluble guanylate cyclase (sGC) pathway and leads to the relaxation of smooth muscle cells. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is its ability to act as a NO donor in biological systems. This property makes 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide a valuable tool for investigating the role of NO in various physiological and pathological processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has a relatively high yield of synthesis, making it readily available for use in experiments. However, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limitations in terms of its stability and solubility. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is prone to decomposition and can undergo autoxidation, leading to the formation of unwanted byproducts. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in scientific research. One potential direction is the development of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-based therapeutics for the treatment of inflammatory diseases and neurodegenerative diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide could be used as a tool for investigating the role of NO in the regulation of various physiological processes. Further studies are needed to fully understand the potential applications of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in these areas.

Synthesis Methods

The synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reaction of 2-cyano-3-phenylquinoxaline with nitrosyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide. The yield of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide obtained from this method is relatively high, making it a preferred method for the synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide.

Scientific Research Applications

3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been widely used in scientific research due to its ability to act as a nitric oxide (NO) donor. NO is a potent signaling molecule that plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used in various studies to investigate the role of NO in these processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used as a fluorescent probe for the detection of NO in biological systems.

properties

CAS RN

18916-51-3

Product Name

3-Phenyl-2-quinoxalinecarbonitrile 1-oxide

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

1-oxido-3-phenylquinoxalin-1-ium-2-carbonitrile

InChI

InChI=1S/C15H9N3O/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18(14)19/h1-9H

InChI Key

ONHOULUTDWZHKA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-]

synonyms

3-Phenyl-2-quinoxalinecarbonitrile 1-oxide

Origin of Product

United States

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